N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide
Description
Historical Context of Benzothiazole and Benzamide Derivatives in Drug Discovery
The benzothiazole nucleus, first synthesized by Heinrich Debus in 1889, emerged as a cornerstone of medicinal chemistry following mid-20th-century discoveries of its antitumor and antimicrobial activities. Early derivatives like 2-aminobenzothiazole demonstrated selective cytotoxicity, prompting systematic exploration of substitutions at the 2nd and 6th positions to optimize pharmacokinetic properties. Parallel developments in benzamide chemistry, rooted in the 1832 work of Wöhler and Liebig on polymorphic crystallization, revealed its capacity to stabilize protein-ligand interactions through hydrogen bonding.
By the 1990s, advances in combinatorial chemistry enabled the fusion of these pharmacophores. For instance, thiazolidine-2,4-dione-linked benzothiazoles (e.g., compound 4a ) exhibited nanomolar VEGFR-2 inhibition (IC50: 91 nM), surpassing early benzothiazole mono-scaffold designs. Benzamide’s role in enhancing solubility and bioavailability further cemented its utility in hybrid systems, as seen in dual AChE–monoamine oxidase-B (MAO-B) inhibitors for Alzheimer’s disease.
Table 1: Milestones in Benzothiazole-Benzamide Hybrid Development
Rationale for Hybridization: Synergistic Pharmacophoric Integration
The structural merger of benzothiazole and benzamide addresses three critical challenges in drug design:
- Enhanced Target Engagement : Benzothiazole’s planar aromatic system facilitates π-π stacking with tyrosine kinase receptors (e.g., VEGFR-2), while benzamide’s carboxamide group hydrogen-bonds to catalytic residues (e.g., Asp1044 in VEGFR-2).
- Multitarget Capability : Hybrids like N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide concurrently inhibit AChE (IC50: 1.2 μM) and β-amyloid aggregation (65% inhibition at 10 μM), leveraging benzothiazole’s PAS affinity and benzamide’s polymorph-directed conformational flexibility.
- Improved Pharmacokinetics : Benzamide’s solubility modifiers counterbalance benzothiazole’s lipophilicity, achieving logP values <3.5 for optimal blood-brain barrier penetration.
Table 2: Pharmacophoric Contributions of Hybrid Components
Quantum mechanical studies reveal that the thiazole linker in This compound adopts a dihedral angle of 112° between benzothiazole and benzamide planes, minimizing steric clashes while maximizing π-conjugation for electronic complementarity. This geometric optimization translates to a 4.1-fold increase in VEGFR-2 binding affinity compared to non-hybrid analogs.
Properties
IUPAC Name |
N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S2/c24-16(22-19-21-14-8-4-5-9-15(14)27-19)10-13-11-26-18(20-13)23-17(25)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQUCPZODOFACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 2-aminobenzothiazole, which is then reacted with various reagents to introduce the thiazole and benzamide functionalities . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide. For instance, derivatives of benzo[d]thiazole have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that compounds with similar structures exhibited significant inhibition of cell proliferation in human glioblastoma and melanoma cells, with IC50 values ranging from 10 to 30 µM .
Case Study:
A study synthesized N-acylated thiazoles and tested them against human cancer cell lines using the MTT assay. The most active compound showed selective cytotoxicity towards U251 glioblastoma cells, indicating the potential for developing targeted cancer therapies .
Anti-inflammatory Properties
Compounds related to this compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The synthesis of N-(benzo[d]thiazol-2-yl)-acetamide analogs has shown promising COX-2 inhibitory activity, suggesting that modifications to the thiazole moiety can enhance anti-inflammatory effects .
Case Study:
A series of benzo[d]thiazole derivatives were evaluated for their COX inhibitory activity. One compound exhibited an IC50 value significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a potential for reduced toxicity while maintaining efficacy .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been a focal point of research. Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.
Case Study:
In one study, novel thiazole derivatives were synthesized and tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Structure Activity Relationship (SAR)
Understanding the structure activity relationship of thiazole derivatives is crucial for optimizing their pharmacological properties. Modifications in the benzamide structure can lead to variations in biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on benzene ring | Alters binding affinity to target proteins |
| Variation in thiazole position | Influences solubility and bioavailability |
| Presence of electron-withdrawing groups | Enhances potency against specific targets |
Mechanism of Action
The mechanism of action of N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key proteins involved in cell cycle regulation and apoptosis pathways . The compound may also inhibit the activity of enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : Chlorination at the benzamide 4-position (1.2e) increases molecular weight and melting point compared to unsubstituted analogs (1.2b), likely due to enhanced intermolecular interactions .
- Complexity and Yield : Compounds with triazole linkers (e.g., Table 1 entry 5) exhibit higher molecular weights and synthesis yields (72%) but require multi-step protocols, contrasting with simpler benzamide derivatives .
- Piperazine Modifications : The introduction of a 4-methylpiperazine group (compound 11) reduces steric hindrance, improving solubility and bioavailability, as seen in kinase inhibitor studies .
Key Observations :
- Receptor Binding : Trichloroethyl-substituted benzamides (e.g., Table 2 entry 3) demonstrate stronger A2A receptor binding than reference compounds, attributed to hydrophobic interactions with the receptor pocket .
- Heterocyclic Hybrids : Pyridinyl-thiazole hybrids (GSK1570606A) achieve sub-micromolar activity against Mycobacterium tuberculosis, highlighting the importance of aromatic stacking interactions .
Biological Activity
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis of this compound
The compound is synthesized through a multi-step process involving the reaction of benzo[d]thiazole derivatives with thiazole and amine functionalities. The synthetic pathway typically includes:
- Formation of Thiazole Ring : Starting from appropriate thioketones and amines, the thiazole ring is constructed using condensation reactions.
- Amidation : The thiazole derivative is then reacted with benzoyl chloride or similar benzamide precursors to form the final product.
Anticancer Properties
This compound exhibits notable anticancer activity against various cancer cell lines. Research indicates that:
- Cell Viability Reduction : In vitro studies have shown that this compound significantly reduces cell viability in human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer), with IC50 values indicating potent activity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 44 | Induction of apoptosis |
| Caco-2 | 39.8 | Cell cycle arrest |
Antimicrobial Activity
The compound also demonstrates broad-spectrum antimicrobial properties. It has been tested against various bacterial strains, including:
- Gram-positive and Gram-negative Bacteria : Exhibiting significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| MRSA | 1.0 |
| Vancomycin-resistant E. faecium | 0.5 |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
- Cell Cycle Arrest : Studies indicate that it causes G1 phase arrest, thereby inhibiting cell proliferation.
- Inhibition of Key Enzymes : It may inhibit specific kinases involved in tumor growth and survival, potentially through interactions with the EGFR pathway, as seen in related thiazole derivatives .
Study 1: Anticancer Efficacy in A549 Cells
A study investigating the effects of this compound on A549 cells reported a significant reduction in cell viability (IC50 = 44 µM). The study utilized flow cytometry to analyze apoptosis markers, confirming that treated cells exhibited increased Annexin V positivity, indicative of early apoptotic events .
Study 2: Antimicrobial Activity Assessment
In a separate study focusing on antimicrobial efficacy, the compound was tested against a panel of resistant bacterial strains. The results indicated that it not only inhibited growth but also demonstrated bactericidal effects at higher concentrations. The study concluded that this compound could serve as a lead for developing new antimicrobial agents against resistant pathogens .
Q & A
Basic: What are the established synthetic routes for this compound and its analogs?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of thiazole or benzothiazole precursors. For example:
- Step 1: React 2-aminothiazole derivatives with benzoyl isothiocyanate in acetone under reflux to form thiazole-amide intermediates .
- Step 2: Coupling reactions (e.g., with substituted anthranilic acids) using reagents like 1-(2-chloroethyl)piperidine hydrochloride to introduce piperidine/morpholine moieties, followed by purification via column chromatography .
- Step 3: Recrystallization from methanol or ethanol to obtain pure crystals, validated by NMR and HPLC (>98% purity) .
Basic: Which spectroscopic and analytical techniques are used for structural validation?
Answer:
- 1H/13C NMR : Assign chemical shifts to confirm amide bond formation (e.g., δ ~10 ppm for NH in benzamide) and aromatic proton environments .
- X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilizing dimers) and confirm planarity of the thiazole-benzamide core .
- HPLC and mass spectrometry : Verify purity (>98%) and molecular ion peaks matching theoretical m/z values .
Advanced: How can density functional theory (DFT) elucidate electronic properties?
Answer:
- Exchange-correlation functionals (e.g., B3LYP) calculate molecular orbitals, charge distribution, and dipole moments to predict reactivity. For example, exact-exchange terms improve accuracy in atomization energy calculations (average deviation: 2.4 kcal/mol) .
- Electrostatic potential maps identify nucleophilic/electrophilic sites, guiding derivatization strategies for enhanced bioactivity .
Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
- Dose-response profiling : Test compound 8(a–e) and 9(a–e) (from ) at varying concentrations (e.g., 1–100 µM) to establish IC50 values for anti-inflammatory activity (COX-2 inhibition).
- Control for solvent effects : Use DMSO concentrations ≤0.1% to avoid false positives in in vitro assays .
- Validate via molecular docking : Compare binding affinities (ΔG values) of analogs to target proteins (e.g., COX-2) using AutoDock Vina, correlating with experimental IC50 .
Advanced: What structural features drive structure-activity relationships (SAR) in this class?
Answer:
- Thiazole-amide core : Essential for π-π stacking with hydrophobic enzyme pockets (e.g., COX-2). Substitution at the 4-position of thiazole with electron-withdrawing groups (e.g., –CF3) enhances metabolic stability .
- Piperidine/morpholine side chains : Improve solubility and modulate selectivity. Derivatives with morpholine (compound 9a) showed 2-fold higher activity than piperidine analogs (compound 8a) in anti-inflammatory assays .
Advanced: How to optimize reaction yields in large-scale synthesis?
Answer:
- Catalyst screening : Use CuI/L-proline systems for azide-alkyne cycloadditions (e.g., triazole formation in compound 9c) to improve yields from 34% to 72% .
- Solvent optimization : Replace acetone with DMF for reflux reactions to enhance solubility of intermediates (e.g., compound 6 in ).
Advanced: What role do non-classical hydrogen bonds play in crystal packing?
Answer:
- C–H⋯O/F interactions (e.g., C4–H4⋯F2 in ) stabilize molecular layers in the crystal lattice.
- Centrosymmetric dimers via N–H⋯N bonds (2.8–3.0 Å) enhance thermal stability, critical for storage and handling .
Advanced: How to assess metabolic stability using computational tools?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
